molecular formula C21H26ClNO B13775555 4,4-Diphenyl-1-piperidino-2-butanone hydrochloride CAS No. 973-31-9

4,4-Diphenyl-1-piperidino-2-butanone hydrochloride

Cat. No.: B13775555
CAS No.: 973-31-9
M. Wt: 343.9 g/mol
InChI Key: FKTGGXXFDALBLU-UHFFFAOYSA-N
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Description

4,4-Diphenyl-1-piperidino-2-butanone hydrochloride is a chemical compound known for its significant applications in various fields, including chemistry, biology, and medicine. It is a derivative of piperidine, a six-membered heterocycle containing one nitrogen atom. This compound is often used in scientific research due to its unique chemical properties and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Diphenyl-1-piperidino-2-butanone hydrochloride typically involves the reaction of piperidine with 4,4-diphenyl-2-butanone under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize the yield and purity of the compound.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using advanced chemical reactors. The process is designed to ensure high efficiency and cost-effectiveness while maintaining the quality of the final product. The industrial production methods often include purification steps such as crystallization and filtration to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4,4-Diphenyl-1-piperidino-2-butanone hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reaction conditions, including temperature, solvent, and pH, are optimized based on the desired reaction and product.

Major Products

The major products formed from these reactions depend on the specific type of reaction and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

4,4-Diphenyl-1-piperidino-2-butanone hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme functions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the development of new drugs.

    Industry: The compound is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 4,4-Diphenyl-1-piperidino-2-butanone hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

4,4-Diphenyl-1-piperidino-2-butanone hydrochloride can be compared with other similar compounds, such as:

    1,1-Diphenyl-4-piperidino-1-butanol hydrochloride: This compound has a similar structure but differs in its functional groups and chemical properties.

    Diphenidol hydrochloride: Another related compound with distinct pharmacological activities and applications.

The uniqueness of this compound lies in its specific chemical structure and the resulting properties, which make it suitable for various research and industrial applications.

Properties

CAS No.

973-31-9

Molecular Formula

C21H26ClNO

Molecular Weight

343.9 g/mol

IUPAC Name

4,4-diphenyl-1-piperidin-1-ium-1-ylbutan-2-one;chloride

InChI

InChI=1S/C21H25NO.ClH/c23-20(17-22-14-8-3-9-15-22)16-21(18-10-4-1-5-11-18)19-12-6-2-7-13-19;/h1-2,4-7,10-13,21H,3,8-9,14-17H2;1H

InChI Key

FKTGGXXFDALBLU-UHFFFAOYSA-N

Canonical SMILES

C1CC[NH+](CC1)CC(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-]

Origin of Product

United States

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